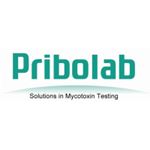- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

PRIBOLAB PTE.LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Sterigmatocystins
Sterigmatocystins are a class of polyketide-derived mycotoxins produced by certain fungi, particularly species belonging to the genera Aspergillus and Penicillium. These compounds are known for their toxicological effects on animals and humans. Sterigmatocystin is one of the primary sterigmatocystins with a molecular weight of approximately 315 Da. It possesses a rigid, bicyclic structure that includes an indole ring fused to a phthalide moiety.
Ingestion of contaminated food or feed can lead to toxic effects such as liver damage and immunosuppression. The presence of sterigmatocystins in food products is regulated by various international health organizations due to their potential carcinogenic properties. Proper detection methods, including HPLC-UV and GC-MS, are commonly used for their quantification in environmental samples.
Sterigmatocystins also have bioactive properties beyond toxicity. Research has explored their role as antioxidants and signaling molecules in cellular processes. Understanding the biosynthesis pathways of sterigmatocystins could provide insights into developing strategies to mitigate their adverse effects on human health.


-
Cinnamon Oil: A Therapeutic Compound in Chemical BiopharmaceuticalsCinnamon Oil: A Therapeutic Compound in Chemical Biopharmaceuticals Introduction to Cinnamon Oil Cinnamon oil, derived from the inner bark of the Cinnamomum verum tree, has long been recognized for its aromatic and medicinal properties. This essential oil is a rich source of bioactive compounds, including cinnamaldehyde, eugenol, and β-caryophyllene, which contribute to its therapeutic potential...
-
Olaparib's Emerging Role in Precision Medicine and Cancer Treatment StrategiesOlaparib's Emerging Role in Precision Medicine and Cancer Treatment Strategies Introduction to Olaparib in Modern Oncology Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, has emerged as a groundbreaking therapeutic agent in the field of oncology. Its role in precision medicine marks a significant shift toward personalized cancer treatment strategies. By targeting specific genetic...
-
Unlocking the Potential of Choline Chloride in Chemical BiopharmaceuticalsUnlocking the Potential of Choline Chloride in Chemical Biopharmaceuticals Welcome to the World of Choline Chloride in Biopharmaceuticals Choline chloride, a vital nutrient essential for brain function and liver health, is gaining traction in the field of chemical biopharmaceuticals. This article delves into its applications, synthesis methods, and regulatory aspects. Applications of Choline...
-
Morpholinoethanesulfonic Acid: A Key Component in Chemical Biopharmaceuticals Synthesis and FormulationsMorpholinoethanesulfonic Acid: A Key Component in Chemical Biopharmaceuticals Synthesis and Formulations Introduction to Morpholinoethanesulfonic Acid Morpholinoethanesulfonic acid (MES) is a versatile chemical compound that has gained significant attention in the fields of chemistry, biomedicine, and pharmaceuticals. Known for its unique structural properties and functional groups, MES plays a...
-
Mequinol in Chemical Biopharmaceuticals: A Review of its Applications and SynthesisMequinol in Chemical Biopharmaceuticals: A Review of its Applications and Synthesis Introduction to Mequinol in Chemical Biopharmaceuticals Mequinol, also known as 6-methyl-2-quinolinol, is a heterocyclic aromatic compound that has garnered significant attention in the fields of chemistry and biomedicine. Its unique chemical structure renders it highly versatile, making it a valuable component in...





